molecular formula C17H20N2O2S B2888270 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034446-34-7

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2888270
CAS No.: 2034446-34-7
M. Wt: 316.42
InChI Key: SWDIXBCOSWLFAR-UHFFFAOYSA-N
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Description

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation Urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, focusing on optimizing the spacer length linking pharmacophoric moieties and testing compounds with greater conformational flexibility (Vidaluc et al., 1995). This research demonstrates the potential of urea derivatives in developing therapeutic agents targeting enzyme inhibition, a relevant area for diseases where acetylcholinesterase's regulation is crucial.

Lithiation and Substitution Reactions Directed lithiation processes involving urea derivatives highlight their versatility as intermediates in organic synthesis (Smith et al., 2013). These reactions enable the production of various substituted products, showcasing the utility of urea derivatives in synthetic chemistry for creating complex molecules.

Crystal Structure Analysis The crystal structure analysis of phenylurea herbicides provides insights into the molecular interactions and stability of urea derivatives (Kang et al., 2015). Such studies are crucial for understanding the physicochemical properties of these compounds, which can inform their applications in materials science and drug design.

Enzymatic Acylation and Green Chemistry Urea derivatives have been employed as substrates in enzymatic acylation reactions, demonstrating the feasibility of using these compounds in biocatalysis and green chemistry applications (Simeó et al., 2009). This research underscores the potential of urea derivatives in environmentally friendly chemical processes, contributing to sustainable manufacturing practices.

Anticancer and Enzyme Inhibition Studies The investigation of urea derivatives for their enzyme inhibition capabilities and anticancer activities highlights their significance in medicinal chemistry (Mustafa et al., 2014). Such studies provide a foundation for the development of new therapeutic agents based on urea derivatives, offering potential treatments for various diseases.

Properties

IUPAC Name

1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-21-17(9-13-5-2-3-6-14(13)10-17)12-19-16(20)18-11-15-7-4-8-22-15/h2-8H,9-12H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDIXBCOSWLFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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